4'-(Isopropylthio)propiophenone

Catalog No.
S13145067
CAS No.
69708-38-9
M.F
C12H16OS
M. Wt
208.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(Isopropylthio)propiophenone

CAS Number

69708-38-9

Product Name

4'-(Isopropylthio)propiophenone

IUPAC Name

1-(4-propan-2-ylsulfanylphenyl)propan-1-one

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

InChI

InChI=1S/C12H16OS/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h5-9H,4H2,1-3H3

InChI Key

VCQWZCYOFXBZGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)SC(C)C

4'-(Isopropylthio)propiophenone is an organic compound categorized as an aryl ketone. Its molecular formula is C12H16OSC_{12}H_{16}OS, and it has a molecular weight of approximately 208.321 g/mol. The compound features a propiophenone core structure, which includes a phenyl group attached to a ketone, with an isopropylthio group at the para position of the phenyl ring. This substitution affects its chemical properties and biological activity, making it of interest in various fields such as pharmaceuticals and organic synthesis.

  • Nucleophilic Substitution Reactions: The sulfur atom in the isopropylthio group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Reduction Reactions: The ketone functional group can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or other derivatives.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Research indicates that 4'-(Isopropylthio)propiophenone exhibits various biological activities. It has been studied for its phytotoxic properties, affecting plant growth and germination rates. For instance, it has shown inhibitory effects on the germination of Lactuca sativa (lettuce) and Allium cepa (onion) at specific concentrations, indicating potential applications in herbicide development . Additionally, compounds with similar structures have been explored for their antimicrobial and anti-inflammatory properties, suggesting that 4'-(Isopropylthio)propiophenone may also possess such activities.

The synthesis of 4'-(Isopropylthio)propiophenone can be achieved through several methods:

  • Friedel-Crafts Reaction: This method involves the reaction of propanoyl chloride with benzene in the presence of a Lewis acid catalyst, yielding propiophenone derivatives.
  • Thiation Reactions: The introduction of the isopropylthio group can be accomplished through thioether formation from appropriate thiols and alkyl halides.
  • Ketonization: Another approach involves the ketonization of benzoic acid and propionic acid under specific conditions to yield propiophenones, followed by substitution reactions to introduce the isopropylthio group .

4'-(Isopropylthio)propiophenone finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including stimulants and analgesics.
  • Agricultural Chemistry: Its phytotoxic properties make it a candidate for developing herbicides or plant growth regulators.
  • Organic Synthesis: The compound is utilized as a building block in synthesizing more complex organic molecules.

Studies on 4'-(Isopropylthio)propiophenone's interactions reveal its potential effects on biological systems. For example, its phytotoxicity indicates interactions at the biochemical level that inhibit seed germination and affect plant growth. Additionally, further investigation into its interactions with enzymes or receptors could provide insights into its pharmacological potential .

Several compounds share structural similarities with 4'-(Isopropylthio)propiophenone, including:

  • Propiophenone: Lacks the isopropylthio group; primarily used as a solvent and intermediate in drug synthesis.
  • 4'-Methylpropiophenone: Contains a methyl group instead of an isopropylthio group; used similarly in pharmaceuticals but may exhibit different biological activities.
  • 4'-Aminopropiophenone: Features an amino group; known for its psychoactive effects and use in various synthetic pathways.

Comparison Table

Compound NameStructure TypeUnique Features
4'-(Isopropylthio)propiophenoneAryl KetoneIsopropylthio substituent
PropiophenoneAryl KetoneNo sulfur substituent
4'-MethylpropiophenoneAryl KetoneMethyl substituent
4'-AminopropiophenoneAryl KetoneAmino substituent, psychoactive properties

This comparison highlights how the presence of different functional groups influences the properties and applications of these compounds, showcasing the uniqueness of 4'-(Isopropylthio)propiophenone within this class.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

208.09218630 g/mol

Monoisotopic Mass

208.09218630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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